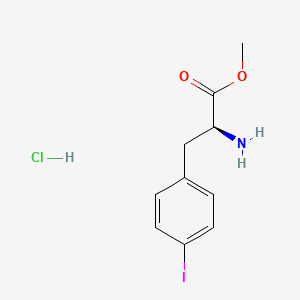
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : A study by Werbel et al. (1986) explored antimalarial activity in a series of compounds related to Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride. Their research showed significant antimalarial potency against Plasmodium berghei in mice, indicating potential for clinical trials in humans (Werbel et al., 1986).
Chemical Synthesis : The efficient stereoselective synthesis of similar compounds has been documented, highlighting their relevance in the synthesis of antagonists for the platelet fibrinogen receptor, a key area in cardiovascular research (Zhong et al., 1999).
Herbicidal Effects : Shimabukuro et al. (1978) examined a compound related to Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, noting its herbicidal effects and mechanism of action in plants. This suggests potential agricultural applications (Shimabukuro et al., 1978).
Peptide Reactivity : A study by Flores-Holguín et al. (2019) utilized conceptual density functional theory to assess the reactivity of peptides related to Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, with implications for antifungal drug design (Flores-Holguín et al., 2019).
Optical Resolutions : The preparation of optically active derivatives of similar compounds, like threo-beta-phenylserine, is of interest in stereochemistry and pharmaceutical synthesis (Shiraiwa et al., 2006).
Synthesis of Brain Imaging Agents : Andersen et al. (1997) reported on the synthesis of potential metabolites of brain imaging agents related to Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, which is significant for neurological research (Andersen et al., 1997).
Fluorescence Derivatisation in Bioassays : Frade et al. (2007) explored the use of a related compound for fluorescence derivatisation of amino acids, which is valuable for biological assays and research (Frade et al., 2007).
Enantioselective Syntheses : The asymmetric synthesis of certain pharmaceuticals, which can include derivatives of Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, is a vital area in drug development (Narsaiah et al., 2011).
Phenolic Compounds in Herbal Medicine : Ren et al. (2021) isolated new phenolic compounds from plants, which might have implications for anti-inflammatory medications. This demonstrates the relevance of related compounds in natural product chemistry and traditional medicine (Ren et al., 2021).
Biocatalysis in Pharmaceutical Intermediates : Li et al. (2013) studied the biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, highlighting the role of biotechnology in drug synthesis (Li et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRNEAGNQBUSL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B6591699.png)
![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)
![7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6591705.png)


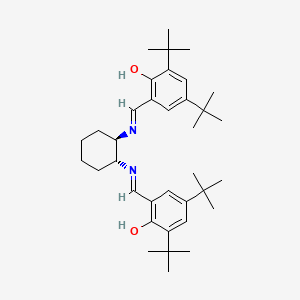
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)
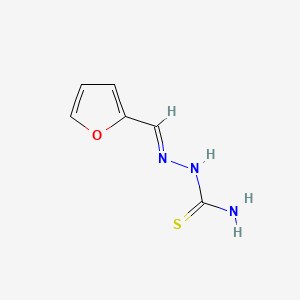
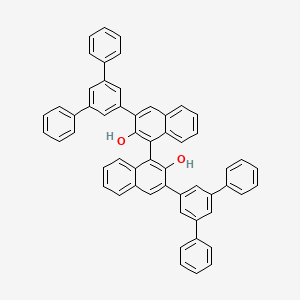


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
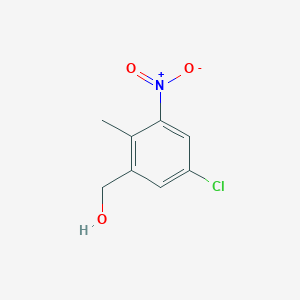
![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)